
Oxytocin, 8-L-lysine-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytocin, 8-L-lysine-, also known as vasopressin, is a cyclic nonapeptide hormone that plays a crucial role in various physiological processes. It is primarily known for its role in social bonding, reproductive behaviors, and the regulation of water balance in the body. This compound is synthesized in the hypothalamus and released by the posterior pituitary gland. It has significant implications in both medical and scientific research due to its diverse range of functions and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxytocin, 8-L-lysine-, typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of oxytocin, 8-L-lysine-, follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and the production of pharmaceutical-grade oxytocin .
Chemical Reactions Analysis
Types of Reactions
Oxytocin, 8-L-lysine-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and specificity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce disulfide bonds, which can be crucial for studying the peptide’s structure and function.
Substitution: Amino acid substitutions are performed using protected amino acid derivatives during the SPPS process. .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered receptor binding affinity, and improved pharmacokinetic properties. These modifications are crucial for developing therapeutic analogs of oxytocin .
Scientific Research Applications
Oxytocin, 8-L-lysine-, has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, folding, and structure-activity relationships.
Biology: Research on oxytocin focuses on its role in social behaviors, stress response, and reproductive functions. .
Medicine: Oxytocin is used clinically to induce labor, control postpartum hemorrhage, and manage certain psychiatric disorders. .
Industry: In the pharmaceutical industry, oxytocin analogs are developed for therapeutic use. .
Mechanism of Action
Oxytocin, 8-L-lysine-, exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the brain, uterus, and mammary glands. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. These pathways lead to various physiological responses, such as uterine contractions, milk ejection, and modulation of social behaviors .
Comparison with Similar Compounds
Oxytocin, 8-L-lysine-, is structurally similar to other nonapeptides, such as vasopressin and its analogs. it has unique features that distinguish it from these compounds:
Properties
CAS No. |
4273-93-2 |
|---|---|
Molecular Formula |
C43H67N13O12S2 |
Molecular Weight |
1022.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N13O12S2/c1-3-22(2)35-42(67)51-27(13-14-32(46)58)38(63)53-29(18-33(47)59)39(64)54-30(21-70-69-20-25(45)36(61)52-28(40(65)55-35)17-23-9-11-24(57)12-10-23)43(68)56-16-6-8-31(56)41(66)50-26(7-4-5-15-44)37(62)49-19-34(48)60/h9-12,22,25-31,35,57H,3-8,13-21,44-45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,66)(H,51,67)(H,52,61)(H,53,63)(H,54,64)(H,55,65)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 |
InChI Key |
KYAVDXJYBQPLOR-OMTOYRQASA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


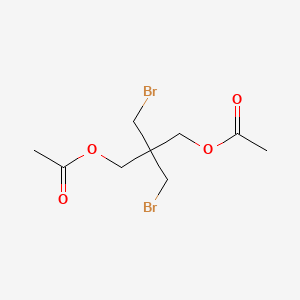
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
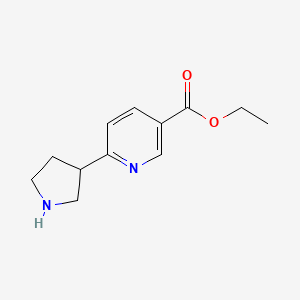
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
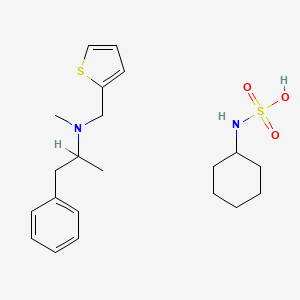
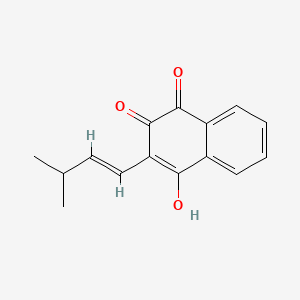

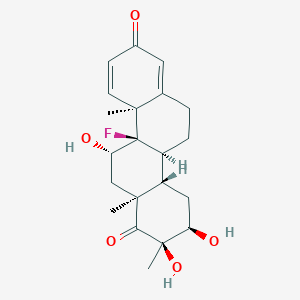
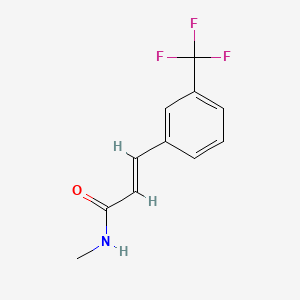
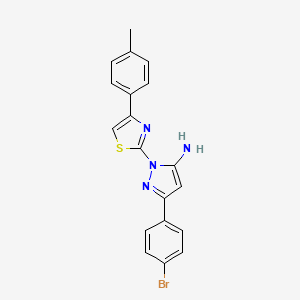
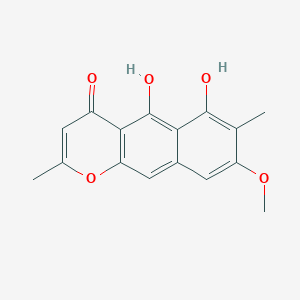
![Ethyl 2-(6-amino-4-benzyl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B14169699.png)
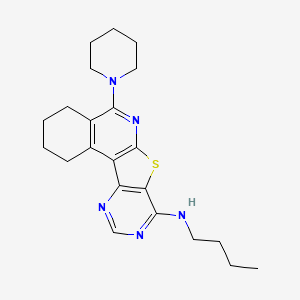
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)
